molecular formula C6H4N2O2S B13156943 Methyl 3-(1,2,3-thiadiazol-4-YL)prop-2-ynoate

Methyl 3-(1,2,3-thiadiazol-4-YL)prop-2-ynoate

Cat. No.: B13156943
M. Wt: 168.18 g/mol
InChI Key: QKFCWHOWIPZTBO-UHFFFAOYSA-N
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Description

Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate is a chemical compound with the molecular formula C₆H₄N₂O₂S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2,3-thiadiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.

    2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.

    4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole: Exhibits significant biological activity.

Uniqueness

Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its prop-2-ynoate group provides additional reactivity compared to other thiadiazole derivatives .

Biological Activity

Methyl 3-(1,2,3-thiadiazol-4-YL)prop-2-ynoate is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications across various fields, particularly in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound belongs to the class of thiadiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C7H5N3O2SC_7H_5N_3O_2S, with a molecular weight of approximately 195.19 g/mol. The presence of the prop-2-ynoate group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies show that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or interfering with enzyme functions essential for microbial survival.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A review of thiadiazole derivatives highlighted their ability to suppress the proliferation of cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) . The compound's efficacy is often linked to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells.

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
This compoundA5495.0
Thiadiazole Derivative ASK-MEL-24.27
Thiadiazole Derivative BHCT1519.5

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell metabolism or microbial growth.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways involved in cell proliferation and survival.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Anticancer Effects

In a study conducted by Alam et al. (2011), various thiadiazole derivatives were synthesized and tested against multiple cancer cell lines. This compound exhibited a significant reduction in cell viability across tested lines with an IC50 value indicating strong potency .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of thiadiazole derivatives against common pathogens. This compound showed considerable inhibition against both Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C6H4N2O2S

Molecular Weight

168.18 g/mol

IUPAC Name

methyl 3-(thiadiazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C6H4N2O2S/c1-10-6(9)3-2-5-4-11-8-7-5/h4H,1H3

InChI Key

QKFCWHOWIPZTBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CSN=N1

Origin of Product

United States

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